molecular formula C17H23NO2 B4314034 1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one

1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one

Cat. No.: B4314034
M. Wt: 273.37 g/mol
InChI Key: UAORVLMKANAOQU-UHFFFAOYSA-N
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Description

1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one is a complex organic compound featuring multiple fused rings and functional groups, contributing to its distinct chemical behavior and potential applications. Its molecular framework combines aromatic and heterocyclic elements, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one typically involves a multi-step process:

  • Starting Materials: : Key starting materials include naphthol derivatives, oxazoles, and appropriate alkylating agents.

  • Key Reactions: : Key reactions include Friedel-Crafts alkylation, cyclization, and subsequent alkylation steps.

  • Reaction Conditions: : Reactions are generally conducted under acidic or basic conditions, with temperature and solvent choice critical for the yield and purity of the product.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for cost-efficiency and scalability:

  • Large-Scale Reactors: : Utilizing large reactors with precise temperature and pressure controls.

  • Continuous Flow Chemistry: : Employing continuous flow systems for better control over reaction conditions and product consistency.

  • Purification: : Advanced purification techniques, such as chromatography and crystallization, ensure high-purity final products.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one undergoes various chemical reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be carried out using lithium aluminum hydride or hydrogenation catalysts.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, facilitated by the compound's aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, palladium on carbon with hydrogen.

  • Substitution Reagents: : Halogens, alkyl halides, nucleophiles such as hydroxide ions.

Major Products

  • Oxidation: : Forms various naphthoquinone derivatives.

  • Reduction: : Yields reduced aromatic or aliphatic products depending on the reaction conditions.

  • Substitution: : Produces halogenated or alkylated derivatives.

Scientific Research Applications

1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one has diverse applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential bioactivity, including antimicrobial and antifungal properties.

  • Medicine: : Explored for its potential in drug development, particularly as a scaffold for bioactive compounds.

  • Industry: : Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound largely depends on its interaction with molecular targets:

  • Molecular Targets: : Potentially interacts with enzymes, receptors, and nucleic acids.

  • Pathways Involved: : May modulate various biochemical pathways, including signal transduction and metabolic pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one

  • 1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydrobenzofuran-2(1H)-one

  • 1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydropyrrolo[1,2-d][1,3]oxazol-2(1H)-one

Uniqueness

The uniqueness of 1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one lies in its specific combination of ethyl and tetramethyl substitutions on the fused naphthalene and oxazole rings, providing distinct chemical properties and potential applications. This particular arrangement enhances its stability, reactivity, and overall utility in various research and industrial contexts.

Properties

IUPAC Name

1-ethyl-3a,5,5,9b-tetramethyl-4H-benzo[e][1,3]benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-6-18-14(19)20-16(4)11-15(2,3)12-9-7-8-10-13(12)17(16,18)5/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAORVLMKANAOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)OC2(C1(C3=CC=CC=C3C(C2)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one
Reactant of Route 2
1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one
Reactant of Route 3
Reactant of Route 3
1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one
Reactant of Route 4
Reactant of Route 4
1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one
Reactant of Route 5
1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one
Reactant of Route 6
1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one

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